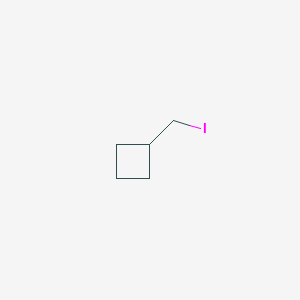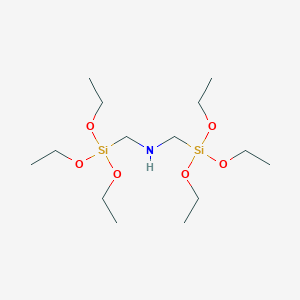
Dicyclohexyl tartrate
Vue d'ensemble
Description
Dicyclohexyl tartrate is a chemical compound with the molecular formula C16H26O6 . It has a molecular weight of 314.374 . It is also known by other names such as BUTANEDIOIC ACID, 2,3-DIHYDROXY- (2R,3R)-, 1,4-DICYCLOHEXYL ESTER .
Synthesis Analysis
The synthesis of Dicyclohexyl tartrate and its derivatives involves various chromatographic separation methods such as HPLC, GC, and TLC . Tartaric acid plays a significant role in the evolution of stereochemistry as well as in the development of enantioseparation techniques .Molecular Structure Analysis
The molecular structure of Dicyclohexyl tartrate is characterized by its stereochemistry. It has two defined stereocenters . The structure of Dicyclohexyl tartrate can be represented by the SMILES notation: OC@HC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 .Physical And Chemical Properties Analysis
Dicyclohexyl tartrate has a molecular weight of 314.374 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Chromatographic Analysis : Dicyclohexyl tartrate is used as a mobile phase additive in chromatographic methods, particularly for determining the enantiomeric purity of compounds such as (S)-atropine in tablets (Heldin, Huynh, & Petterson, 1992).
Chemical Reactions with Nitramines and Nitramides : It is involved in reactions with dicyclohexylcarbodi-imide, leading to the formation of compounds like NN′-dicyclohexylurea and nitrous oxide, which are relevant in the study of nitramines and nitramides (Lamberton, Porter, & Yusuf, 1974).
Synthesis of Chiral Compounds : It plays a role in the synthesis of chiral compounds and the determination of their enantiomeric excess. An example is the synthesis of (6S)-1-(trimethylsilyloxy)-6-(N-methyl-N-benzyloxycarbonylamino)-cyclohexene (Pecunioso et al., 1997).
Allergic Sensitization in Pharmaceutical Industry : Dicyclohexylcarbodiimide, a related compound, is a known allergen in the pharmaceutical industry, particularly in protein synthesis, posing risks of allergic contact dermatitis to chemists and researchers (Hoffman & Adams, 1989).
Facile Synthesis of Chiral Lactones : Dicyclohexyl tartrate derivatives are used in the synthesis of chiral lactones, which are important in the development of biologically active molecules (El-Batta, 2013).
Study of Enantiomeric Excess in Pharmaceutical Compounds : It is employed in studies exploring the stereochemical properties of pharmaceutical compounds like demethylated ketamine enantiomers (Hong & Davisson, 1982).
Effects on Fetal Leydig Cells : Related compounds, like Dicyclohexyl phthalate, have been studied for their effects on fetal Leydig cell distribution and function, which is crucial for understanding reproductive health (Li et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
dicyclohexyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c17-13(15(19)21-11-7-3-1-4-8-11)14(18)16(20)22-12-9-5-2-6-10-12/h11-14,17-18H,1-10H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHUJQMSTNOTRT-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C(C(=O)OC2CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl L-tartrate | |
CAS RN |
15785-59-8 | |
| Record name | 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl L-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015785598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYL L-TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S140SHN6ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



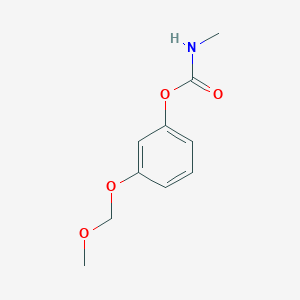
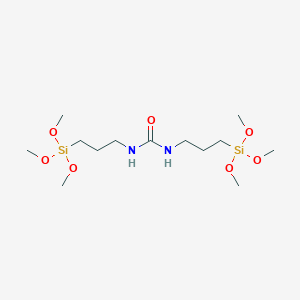
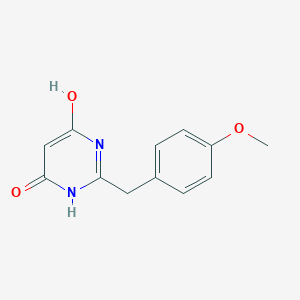
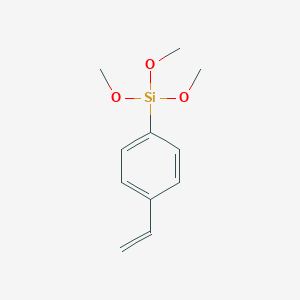
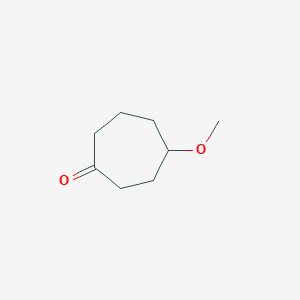
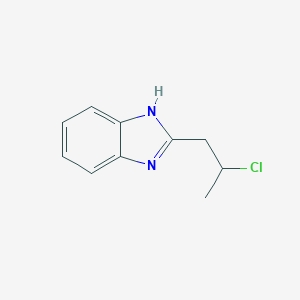
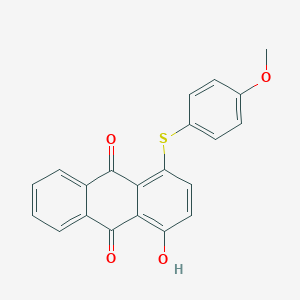
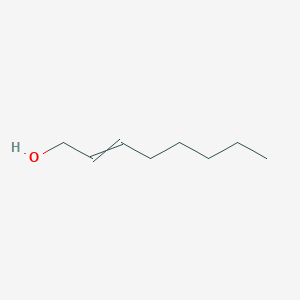
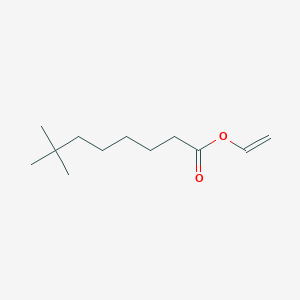
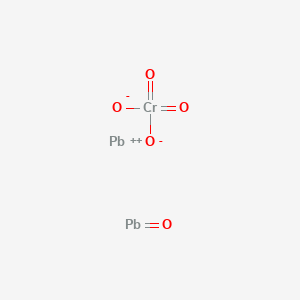
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
